Phenaglycodol is a pharmaceutical compound recognized for its tranquilizing and sedative properties, classified primarily as an anxiolytic and anticonvulsant agent. It is structurally related to meprobamate, although it does not fall under the carbamate category. The drug has been utilized in various therapeutic contexts, including the treatment of anxiety and depression, as well as for managing conditions such as interstitial cystitis. Brand names associated with Phenaglycodol include Acalmid, Acalo, Alterton, Atadiol, Felixyn, Neotran, Pausital, Remin, Sedapsin, Sinforil, Stesil, and Ultran .
Phenaglycodol can be synthesized through multiple methods. The primary synthesis route involves a sequence of reactions starting with p-chloroacetophenone and potassium cyanide via a Strecker reaction. This process yields a cyanohydrin intermediate which is further transformed into p-chloroatrolactamide through acid hydration. The amide is hydrolyzed using concentrated lye to generate p-chloroatrolactic acid. Finally, esterification leads to the formation of ethyl p-chloroatrolactate, which upon nucleophilic addition with methylmagnesium iodide produces Phenaglycodol crystals .
An alternative synthesis method employs a mixed pinacol coupling reaction between p-chloroacetophenone and acetone catalyzed by magnesium activated with trimethylsilyl chloride. This method reportedly achieves a yield of approximately 40% .
The molecular formula of Phenaglycodol is , with a molar mass of approximately 214.69 g·mol. The compound features a chloro group attached to an aromatic ring, contributing to its pharmacological activity. The structural details can be represented using the following identifiers:
These identifiers facilitate the identification and study of Phenaglycodol in chemical databases and literature .
The chemical reactivity of Phenaglycodol can be understood through its synthesis pathways and potential interactions in biological systems. The initial reactions involve nucleophilic attack by cyanide on p-chloroacetophenone, leading to the formation of cyanohydrin. Subsequent steps involve acid-catalyzed hydration and hydrolysis, followed by esterification reactions that are typical in organic synthesis.
Phenaglycodol's structure allows it to interact with various biological targets, particularly in the central nervous system where it exhibits anxiolytic effects. Its mechanism of action may involve modulation of neurotransmitter systems such as gamma-aminobutyric acid (GABA) receptors .
Phenaglycodol's pharmacological effects are primarily attributed to its action on neurotransmitter systems in the brain. It is believed to enhance GABAergic transmission, which plays a crucial role in reducing neuronal excitability and promoting sedation. By increasing GABA receptor activity, Phenaglycodol may help alleviate symptoms associated with anxiety disorders and seizures.
Phenaglycodol exhibits several notable physical and chemical properties:
These properties are essential for understanding its handling in laboratory settings as well as its formulation into pharmaceutical products .
Phenaglycodol has been explored for various scientific applications beyond its initial therapeutic uses:
Its diverse applications highlight its significance in both clinical settings and research environments focused on neurological health .
Phenaglycodol emerged during a transformative period in psychiatry, following the 1950 synthesis of chlorpromazine – the prototype antipsychotic that catalyzed modern psychopharmacology [1]. This era witnessed intensive screening of chemical compounds for CNS activity, with pharmaceutical companies exploring structural analogs of existing therapeutics. Synthesized in the late 1950s, phenaglycodol belonged to a novel chemical class: 2,3-butanediol derivatives. Its structure featured a chlorophenyl group and tertiary alcohol moieties, distinguishing it from carbamate-based tranquilizers like meprobamate despite shared pharmacological properties [2].
Industrial synthesis employed a multi-step process beginning with p-chloroacetophenone. The initial Strecker reaction with potassium cyanide yielded a cyanohydrin intermediate, which underwent sequential hydrolysis and esterification before a Grignard reaction with methylmagnesium iodide produced the final crystalline compound [2]. Alternative routes like magnesium-catalyzed pinacol coupling between para-chloroacetophenone and acetone were later developed, improving yields to ~40% [2]. This synthetic accessibility facilitated commercial production during psychiatry's "therapeutic revolution," where pharmacological intervention began displacing institutionalization and psychotherapy as primary treatment modalities [1] [7].
Table 1: Key Events in Phenaglycodol's Development Timeline
Year | Event | Significance |
---|---|---|
1950 | Chlorpromazine synthesis | Launch of modern psychopharmacology era |
1957 | US Patent 2,812,363 filed | Protected synthesis of chlorophenyl-butanediols |
1958 | Commercial production begins | Marketed as non-carbamate tranquilizer alternative |
1960s | Peak clinical use | Multiple brand names established globally |
Phenaglycodol was initially classified as a "tranquilizer" – a term distinguishing it from older sedatives (e.g., barbiturates) that impaired consciousness and motor function. It demonstrated anxiolytic and anticonvulsant properties with reportedly milder cognitive side effects, positioning it for anxiety management [2] [7]. Unlike antipsychotics such as chlorpromazine that blocked dopamine receptors, phenaglycodol's mechanism (never fully elucidated) was thought to involve subtle modulation of cortical excitability without profound sedation [7].
Pharmaceutical marketing leveraged its unique chemistry and perceived safety advantages. Manufacturers deployed at least 15 brand names globally, including Ultran (United States), Acalo (Europe), and Remin (Japan), reflecting region-specific promotion strategies [2]. These branding efforts emphasized its non-barbiturate profile and targeted general practitioners rather than psychiatrists, broadening its prescription base. Advertisements highlighted rapid anxiety relief without addiction risks – claims later scrutinized as regulatory standards evolved. The drug occupied a middle ground between meprobamate’s widespread use and emerging benzodiazepines, serving as a therapeutic option during psychiatry’s transition toward community-based pharmacotherapy [1] [3].
Table 2: Select Global Brand Names of Phenaglycodol
Brand Name | Region | Manufacturer | Primary Indication |
---|---|---|---|
Ultran | United States | Lilly | Anxiety, tension |
Neotran | Europe | ICI | Neurotic states |
Acalo | Latin America | Roemmers | Mild agitation |
Sedapsin | Asia | Takeda | Anxiety neurosis |
Phenaglycodol’s decline was driven by three interconnected factors:
By the 1980s, phenaglycodol was discontinued clinically but retained utility in neuroscience research. Its ability to modulate GABAergic transmission – albeit weakly – made it a tool for studying anxiety circuits and convulsant thresholds [2]. Contemporary references appear primarily in synthetic chemistry contexts, including improved catalytic methods for diol synthesis and metabolic pathway studies [2]. The compound persists as a historical marker illustrating how commercial, scientific, and regulatory forces intersect to shape drug trajectories.
Table 3: Factors in Phenaglycodol's Transition to Experimental Status
Factor | Impact Level | Consequence |
---|---|---|
Rise of benzodiazepines | High | Market displacement due to superior efficacy |
Regulatory reforms | High | Withdrawal for lack of new safety/efficacy data |
Narrowing diagnostic focus | Medium | Reduced off-label use for undifferentiated anxiety |
Patent expiration | Medium | Diminished commercial incentive for defense |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7